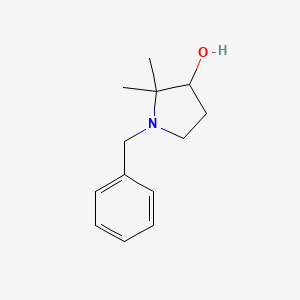

1-Benzyl-2,2-dimethylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2,2-dimethylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2)12(15)8-9-14(13)10-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPQOQBCLWOZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1CC2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554043-04-7 | |

| Record name | 1-benzyl-2,2-dimethylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 2,2 Dimethylpyrrolidin 3 Ol and Analogues

Retrosynthetic Analysis of the 1-Benzyl-2,2-dimethylpyrrolidin-3-ol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve the carbon-nitrogen and carbon-carbon bonds of the pyrrolidine (B122466) ring.

A logical retrosynthetic approach would involve disconnecting the N-benzyl bond, leading to 2,2-dimethylpyrrolidin-3-ol (B1456554) and a benzylating agent like benzyl (B1604629) bromide. Further disconnection of the pyrrolidine ring, typically between C2-C3 and N1-C5, suggests a precursor such as an amino ketone or an amino ester. This strategy often involves the cyclization of a linear precursor. For instance, a key intermediate could be a γ-amino ketone, where intramolecular reductive amination would form the pyrrolidine ring.

Another retrosynthetic pathway involves a [3+2] cycloaddition reaction, a powerful method for constructing five-membered rings. acs.orgrsc.orgmdpi.com In this scenario, an azomethine ylide serves as the three-atom component, reacting with an alkene as the two-atom component to form the pyrrolidine scaffold. The substituents on the final product, including the benzyl group, dimethyl groups, and hydroxyl group, would be incorporated into the structures of the azomethine ylide and the alkene.

Enantioselective Synthesis Strategies for Pyrrolidin-3-ols

The synthesis of chiral pyrrolidines is of significant interest due to their prevalence in biologically active compounds and their use as organocatalysts. nih.govbohrium.commdpi.com Several enantioselective strategies have been developed to control the stereochemistry of the pyrrolidin-3-ol core.

Organocatalytic Approaches to Chiral Pyrrolidines

Organocatalysis has emerged as a robust tool for asymmetric synthesis, often utilizing small organic molecules to catalyze reactions with high enantioselectivity. bohrium.comnih.gov Pyrrolidine-based organocatalysts, such as those derived from proline, are particularly effective in a variety of transformations. mdpi.combeilstein-journals.org The synthesis of chiral pyrrolidin-3-ols can be achieved through organocatalyzed reactions like aldol (B89426) or Michael additions, where the catalyst directs the stereochemical outcome of the reaction. For example, a chiral pyrrolidine catalyst can facilitate the enantioselective addition of an aldehyde to a nitroolefin, which can then be further elaborated to form the desired pyrrolidin-3-ol. nih.gov

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereoselective formation of new chiral centers. wikipedia.org In the synthesis of pyrrolidin-3-ols, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent cyclization or functionalization step. For instance, an unsaturated amide bearing a chiral oxazolidinone auxiliary can undergo diastereoselective iodolactamization to form a chiral lactam, which can then be converted to the desired pyrrolidin-3-ol. researchgate.net The auxiliary is typically removed in a later step and can often be recovered for reuse. Evans' oxazolidinone auxiliaries are commonly used for stereoselective aldol reactions, which can be a key step in constructing the carbon skeleton of the target molecule.

Enzymatic and Biocatalytic Routes in Pyrrolidine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govacs.org Enzymes can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions. For the synthesis of chiral pyrrolidin-3-ols, enzymes such as lipases can be used for the kinetic resolution of racemic mixtures. acs.org More advanced biocatalytic methods involve the use of engineered enzymes, like P450 monooxygenases, to perform intramolecular C-H amination of organic azides, leading to the formation of chiral pyrrolidines. acs.org This approach can provide direct access to enantiopure pyrrolidine derivatives from simple precursors.

Diastereoselective Cycloaddition Reactions in Pyrrolidine Formation

[3+2] Cycloaddition reactions involving azomethine ylides are a highly effective method for the diastereoselective synthesis of substituted pyrrolidines. acs.orgrsc.orgacs.org The stereochemical outcome of the cycloaddition can be controlled by using a chiral dipolarophile or a chiral azomethine ylide precursor. For instance, the reaction between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide can produce densely substituted pyrrolidines with high diastereoselectivity. acs.org The sulfinyl group acts as a chiral auxiliary, directing the approach of the azomethine ylide to generate a specific stereoisomer. acs.org

Alternative Synthetic Pathways to N-Benzylated Pyrrolidin-3-ol Systems

Besides the aforementioned strategies, several other synthetic routes can be employed to access N-benzylated pyrrolidin-3-ol systems.

One common method involves the condensation of malic acid with benzylamine (B48309), followed by reduction of the resulting intermediate with a strong reducing agent. google.com Another approach starts from glutamic acid. google.com The "borrowing hydrogen" methodology provides an atom-efficient route where a diol reacts with a primary amine in the presence of an iridium catalyst to form the corresponding hydroxy aza-heterocycle. researchgate.net For example, 1,2,4-butanetriol (B146131) can be reacted with benzylamine to synthesize 3-pyrrolidinol. researchgate.net

Furthermore, N-benzylated pyrrolidine derivatives can be synthesized from L-proline, as demonstrated in the preparation of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine. researchgate.net Additionally, the synthesis of benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate from a pyrrolidinone intermediate has been reported, which can be a versatile precursor for various 3,3-dimethylproline derivatives. nih.gov

Below is a table summarizing various synthetic methodologies for pyrrolidine derivatives.

| Methodology | Key Features | Example Reaction | Reference |

| Organocatalysis | Uses small chiral organic molecules as catalysts. High enantioselectivity. | Michael addition of aldehydes to nitroolefins catalyzed by a pyrrolidine-based catalyst. | nih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral group to control stereochemistry. | Diastereoselective iodolactamization of an unsaturated amide with an oxazolidine (B1195125) auxiliary. | researchgate.net |

| Biocatalysis | Employs enzymes for highly selective transformations under mild conditions. | Enzymatic intramolecular C-H amination of an organic azide (B81097) using an engineered P450 enzyme. | acs.org |

| [3+2] Cycloaddition | Forms the pyrrolidine ring in a single step with stereocontrol. | Reaction of a chiral N-tert-butanesulfinylazadiene with an azomethine ylide. | acs.org |

| Borrowing Hydrogen | Atom-efficient C-N bond formation from alcohols and amines. | Iridium-catalyzed reaction of 1,2,4-butanetriol with benzylamine. | researchgate.net |

Cyclization Reactions for Pyrrolidine Ring Formation

The construction of the pyrrolidine core is the foundational step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this five-membered heterocyclic system.

One of the most powerful and widely used methods is the [3+2] cycloaddition of azomethine ylides with alkenes. This approach allows for the direct formation of the pyrrolidine ring with the potential to control the stereochemistry of newly formed centers. rsc.orgnih.gov Azomethine ylides, often generated in situ, act as three-atom components that react with a two-atom alkene component to assemble the five-membered ring in a single, atom-economical step. rsc.org

Intramolecular cyclization represents another major pathway. These reactions involve the formation of a carbon-nitrogen bond within a linear precursor to close the ring. Methods such as intramolecular hydroamination and C-H amination have proven effective for creating the pyrrolidine skeleton. rsc.org A particularly relevant strategy for synthesizing pyrrolidin-3-ols is the "borrowing hydrogen" methodology . This atom-efficient process utilizes a catalyst, typically an iridium complex, to convert a primary amine and a diol, such as 1,2,4-butanetriol, into the corresponding pyrrolidin-3-ol. nih.gov The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the amine to form an imine, followed by intramolecular cyclization and subsequent reduction by the "borrowed" hydrogen. nih.gov

Other notable cyclization methods include:

Tandem amination/cyanation/alkylation sequences starting from primary amines linked to alkynes. pnas.org

Reductive amination involving the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction. nih.gov

The direct cyclization of 1,4-amino alcohols under acidic or basic conditions. nih.gov

Stereocontrolled Functionalization of Precursors

Achieving the desired three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of biologically active molecules. For pyrrolidine derivatives, controlling stereochemistry can be accomplished either by using chiral starting materials or by employing stereoselective reactions.

A common strategy is to start with a molecule from the "chiral pool," such as the amino acids proline or 4-hydroxyproline, which already possess defined stereocenters. acs.org These naturally occurring compounds serve as versatile building blocks that can be chemically modified to introduce the desired substituents while retaining the original stereochemistry. acs.org

Alternatively, asymmetric synthesis can be employed to create chiral centers during the reaction sequence. This can involve the use of chiral catalysts or auxiliaries that influence the direction of bond formation. For instance, the reduction of a ketone precursor to form the hydroxyl group at the C3 position of the pyrrolidine ring can be performed with chiral reducing agents to favor the formation of one enantiomer over the other. Asymmetric functionalization approaches have been developed that allow for high diastereoselectivity (up to 99:1) and enantioselectivity (up to 99% ee) in the synthesis of disubstituted pyrrolidines. wikipedia.org Recent advances have also demonstrated stereocontrolled methods for creating complex fused heterocyclic systems containing a pyrrolidine ring. researchgate.netpnas.org

Multicomponent Reaction Strategies for Pyrrolidin-3-ol Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.govacs.org These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of compounds for drug discovery. acs.orgrsc.org

The synthesis of pyrrolidine derivatives is well-suited to MCR strategies. A prominent example is the 1,3-dipolar cycloaddition reaction involving an in situ generated azomethine ylide. nih.govrsc.org In a typical three-component setup, an aldehyde, an amino acid, and a dipolarophile (an alkene) react to form a highly substituted pyrrolidine ring. acs.org This approach allows for significant variation in the final product by simply changing any of the three starting components.

For instance, a one-pot, three-component synthesis can be designed using an isatin, a secondary amino acid (like L-proline), and an α,β-unsaturated carbonyl compound to produce complex spirooxindole pyrrolidine derivatives. acs.org Asymmetric MCRs have also been developed that can construct up to three new stereogenic centers in a single operation with high diastereoselectivity. wikipedia.org These powerful methods provide rapid access to complex and functionally diverse pyrrolidine scaffolds. wikipedia.org

Optimization of Reaction Conditions and Yields in Pyrrolidin-3-ol Synthesis

The efficiency and yield of a chemical synthesis are highly dependent on the reaction conditions. Optimizing these parameters—such as catalyst, solvent, temperature, and additives—is a crucial step in developing a practical and scalable synthetic route.

The synthesis of 3-pyrrolidinols via the iridium-catalyzed borrowing hydrogen methodology provides a clear example of the impact of reaction optimization. nih.gov In a study reacting 1,2,4-butanetriol with benzylamine, various factors were systematically altered to maximize the yield of the desired 1-benzylpyrrolidin-3-ol. nih.gov

Initial screening showed that the choice of catalyst was critical. While a CpIr complex with an NHC ligand gave a poor yield, a different complex, [CpIrCl2]2, proved more effective. The addition of a base as an additive was found to be essential. Potassium hydroxide (B78521) (KOH) provided a 66% yield, which was significantly improved to 82% when potassium tert-butoxide (tBuOK) was used instead. The solvent also played a role, with tert-amyl alcohol being superior to toluene (B28343). Further refinement showed that reducing the catalyst loading and the excess of benzylamine could still provide good yields (78%) in a shorter reaction time. nih.gov

| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Ir-1 (5) | - | t-amyl alcohol | 100 | 24 | 15 | nih.gov |

| 2 | Ir-2 (5) | KOH (20) | t-amyl alcohol | 100 | 24 | 66 | nih.gov |

| 3 | Ir-2 (5) | - | t-amyl alcohol | 100 | 24 | 62 | nih.gov |

| 4 | Ir-3 (5) | - | t-amyl alcohol | 100 | 24 | 80 | nih.gov |

| 5 | Ir-2 (2) | tBuOK (2) | t-amyl alcohol | 100 | 24 | 84 | nih.gov |

| 6 | Ir-2 (2) | tBuOK (2) | t-amyl alcohol | 100 | 7 | 80 | nih.gov |

Table 1: Optimization of reaction conditions for the synthesis of 1-benzylpyrrolidin-3-ol. Data sourced from Larduinat et al. nih.gov

Total Synthesis of Complex Molecules Incorporating the Pyrrolidin-3-ol Moiety

The pyrrolidine ring is a key structural component in numerous polycyclic alkaloid natural products. nih.govresearchgate.net The development of synthetic methodologies for pyrrolidine-3-ols and related structures is often driven by the goal of achieving the total synthesis of these complex and biologically significant molecules. nih.gov

A prominent example of a natural product class containing the pyrrolidine core is the kainoids , which are potent neuroexcitatory agents. rsc.orgwikipedia.org The total synthesis of molecules like (-)-kainic acid and (-)-domoic acid has been a long-standing challenge for synthetic chemists. rsc.orgacs.org These syntheses require precise control over multiple contiguous stereocenters on the pyrrolidine ring. nih.govacs.org Successful routes to kainic acid have featured stereoselective alkylations of lactone intermediates and copper-catalyzed Michael addition-cyclization reactions to construct the chiral pyrrolidine core. nih.govacs.org Similarly, the total synthesis of domoic acid hinged on the strategic construction of the pyrrolidine ring and the stereocontrolled installation of its complex side chain. rsc.org

Another important natural product is Anisomycin (B549157) , an antibiotic that inhibits protein synthesis and features a substituted benzylpyrrolidine structure. pnas.orgwikipedia.org Its unique structure and biological activity have made it an attractive target for total synthesis. researchgate.net Synthetic approaches to anisomycin have utilized strategies such as the regioselective opening of epoxides and subsequent cyclization to form the pyrrolidine ring. researchgate.net The biosynthesis of anisomycin has been shown to involve a unique multistep, single-enzyme-catalyzed reaction to form the core benzylpyrrolidine scaffold. pnas.org

These total syntheses not only demonstrate the power and elegance of modern organic chemistry but also drive the innovation of new synthetic methods for constructing key structural motifs like the pyrrolidin-3-ol moiety.

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 2,2 Dimethylpyrrolidin 3 Ol Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 1-Benzyl-2,2-dimethylpyrrolidin-3-ol would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic benzyl (B1604629) group appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the pyrrolidine (B122466) ring and methyl groups are found just below 3000 cm⁻¹. Other significant peaks include C-N stretching and C-O stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. youtube.com For this molecule, symmetric vibrations and vibrations involving non-polar bonds, such as the aromatic ring breathing mode of the benzyl group, would be particularly prominent in the Raman spectrum. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium (IR) |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Strong (IR) |

| C=C Aromatic Stretch | IR, Raman | 1450 - 1600 | Medium-Weak (IR) |

| C-O Stretch (alcohol) | IR | 1050 - 1260 | Strong (IR) |

| C-N Stretch (amine) | IR | 1020 - 1250 | Medium-Weak (IR) |

| Pyrrolidine Ring Modes | IR, Raman | Fingerprint Region (<1500) | Complex |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns upon ionization. miamioh.edu The nominal molecular weight of this compound (C₁₃H₁₉NO) is 205 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 205. The fragmentation of N-benzyl amines is often dominated by cleavage of the C-N bond alpha to the nitrogen and the phenyl ring. nih.gov A very prominent peak would therefore be expected at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), which may rearrange to the even more stable tropylium (B1234903) ion. nih.govresearchgate.net Another significant fragmentation pathway could involve the loss of the hydroxyl group or a water molecule. Cleavage within the pyrrolidine ring can also produce a series of characteristic smaller fragments. youtube.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 188 | [M - OH]⁺ | Loss of hydroxyl radical |

| 187 | [M - H₂O]⁺ | Loss of water |

| 114 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl or Tropylium cation; often the base peak |

| 84 | [C₅H₁₀N]⁺ | Fragment from pyrrolidine ring cleavage (e.g., C2-C3) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles in the crystalline state. mdpi.com For a chiral molecule like this compound, XRD is the gold standard for determining the absolute configuration of its stereocenters. purechemistry.orgspark904.nl

An XRD study would confirm the connectivity established by NMR and MS. It would also provide precise details on the conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar 'envelope' or 'twist' conformation to minimize steric strain. researchgate.netscichemj.org The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. scichemj.org

Crucially, by using anomalous dispersion effects, the analysis can unambiguously establish the absolute configuration (R or S) at the C3 chiral center, which is vital in fields like medicinal chemistry where enantiomers can have vastly different biological activities. purechemistry.orgmdpi.comacs.org The results of an XRD analysis are typically reported with crystallographic data including the crystal system, space group, and unit cell parameters. scichemj.orgnih.govresearchgate.net

Computational and Theoretical Studies on 1 Benzyl 2,2 Dimethylpyrrolidin 3 Ol

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for determining the electronic structure and equilibrium geometry of molecules. nih.govmdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311G(d,p), to solve the Kohn-Sham equations, yielding an optimized, low-energy molecular structure. nih.govmdpi.com

For 1-Benzyl-2,2-dimethylpyrrolidin-3-ol, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively adjusts the positions of the atoms until a minimum energy configuration is found. This process of "geometrical optimization" provides precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic structure is simultaneously determined, providing information such as the distribution of electron density, the molecular dipole moment, and atomic charges. These outputs are crucial for understanding the molecule's polarity and intramolecular forces.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Disclaimer: The following values are representative examples for structurally similar compounds and are not from a specific calculation on this compound.

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | N1-C2 (pyrrolidine) | 1.47 Å |

| Bond Length | C3-O (hydroxyl) | 1.43 Å |

| Bond Length | N1-C(benzyl) | 1.46 Å |

| Bond Angle | C2-N1-C5 | 108.5° |

| Bond Angle | C2-C3-O | 110.2° |

| Dihedral Angle | C5-N1-C(benzyl)-C(phenyl) | 85.0° |

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for significant conformational flexibility. The five-membered pyrrolidine (B122466) ring can adopt various puckered conformations (envelope or twist), and the benzyl (B1604629) group can rotate relative to the ring. beilstein-journals.orgfrontiersin.org Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. frontiersin.org

To explore the energy landscape, computational chemists perform a potential energy surface (PES) scan. This involves systematically rotating one or more key dihedral angles (e.g., the angle defining the benzyl group's orientation) and calculating the molecule's energy at each step. The resulting plot of energy versus rotation angle reveals low-energy valleys, corresponding to stable conformers, and high-energy peaks, representing the rotational barriers. The most stable conformer is the one that resides at the global energy minimum.

The relative stability of different conformers is governed by a balance of intramolecular interactions. In this compound, key interactions would include:

Steric Hindrance: Repulsive forces between bulky groups, such as the gem-dimethyl group at the C2 position and the benzyl group, which will disfavor conformations where these groups are close to each other.

Hydrogen Bonding: An attractive interaction may occur between the hydroxyl group's hydrogen atom and the nitrogen atom's lone pair, which would stabilize specific ring puckers and benzyl orientations.

Stereoelectronic Effects: These arise from the spatial arrangement of orbitals. Hyperconjugation, the interaction of filled orbitals (e.g., lone pairs, C-H bonds) with adjacent empty antibonding orbitals (σ*), can contribute to conformational stability. wisc.edu

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpku.edu.cn The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom and the aromatic phenyl ring, while the LUMO is likely distributed over the benzyl group's aromatic ring.

Table 2: Illustrative FMO Properties for this compound Disclaimer: The following values are representative examples and are not from a specific calculation on this molecule.

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -6.32 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 6.07 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. uni-muenchen.denumberanalytics.com It transforms the complex molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (bonds, lone pairs). uni-muenchen.deacs.org

Molecular Electrostatic Potential (MEP) Mapping and Chemical Reactivity Visualization

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. libretexts.orgyoutube.com It is an invaluable tool for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack. youtube.commdpi.com

The color scheme typically follows the visible spectrum:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Represent intermediate or neutral potential.

For this compound, an MEP map would likely show a region of strong negative potential (red) around the oxygen and nitrogen atoms due to their lone pairs of electrons. researchgate.net A region of positive potential (blue) would be expected around the hydroxyl hydrogen. The π-system of the benzyl ring would also show negative potential above and below the plane of the ring. This visual map provides a clear and intuitive confirmation of the molecule's reactive sites, complementing the insights gained from FMO and NBO analyses.

Advanced Computational Protocols for Thermochemical Properties

The determination of accurate thermochemical properties for molecules such as this compound is crucial for understanding their stability, reactivity, and potential energy surfaces. Due to the challenges in experimental measurements for many complex organic molecules, advanced computational protocols have become indispensable tools. These methods employ high-level quantum chemical calculations to predict thermochemical data with high accuracy.

Detailed research findings indicate that for molecules of similar complexity, involving heterocyclic rings and aromatic substituents, multi-level composite methods are often employed to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values). Protocols such as the Gaussian-n (Gn) theories (e.g., G3 and G4) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are prominent examples. nih.govresearchgate.net These methods systematically combine results from a series of calculations with varying levels of theory and basis sets to extrapolate to a high-accuracy energy value.

For a molecule like this compound, a typical advanced computational protocol would involve the following steps:

Geometry Optimization: The molecular geometry is first optimized using a reliable and computationally efficient method, often a density functional theory (DFT) functional like B3LYP with a moderate basis set (e.g., 6-31G(d)). crimsonpublishers.com This provides a stable structure on the potential energy surface.

Vibrational Frequency Calculation: At the same level of theory as the geometry optimization, vibrational frequencies are calculated. These are essential for determining the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy at a given temperature (e.g., 298.15 K).

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are then performed on the optimized geometry. These calculations use more sophisticated theories, such as Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (CCSD(T)), with progressively larger basis sets (e.g., cc-pVTZ, aug-cc-pVQZ). whiterose.ac.ukiastate.edu

Extrapolation and Correction: The final thermochemical values are obtained by extrapolating the energies to the complete basis set limit and adding various corrections. These corrections can account for core-valence electron correlation, spin-orbit coupling, and other relativistic effects, although the latter are generally small for molecules containing only light elements. iastate.edu The Gn and CBS models have well-defined procedures for these extrapolations and corrections. researchgate.netresearchgate.net

The standard enthalpy of formation (ΔfH°) is a key thermochemical property that can be derived from these high-accuracy total energies. A common approach is the atomization method, where the calculated total energy of the molecule is compared to the sum of the calculated energies of its constituent atoms. nist.govnih.gov However, for better error cancellation, isodesmic or homodesmotic reactions are often preferred. nist.gov These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, leading to more reliable enthalpy of formation predictions.

Illustrative Thermochemical Data for this compound

| Thermochemical Property | Symbol | Calculated Value (Illustrative) | Units |

| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH° | -85.5 ± 2.0 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | ΔfG° | 120.3 ± 2.5 | kJ/mol |

| Standard Entropy (gas, 298.15 K) | S° | 480.2 | J/(mol·K) |

| Heat Capacity (gas, 298.15 K) | Cp | 250.6 | J/(mol·K) |

Note: The values presented in this table are illustrative and intended to represent the type of data generated from advanced computational protocols. They are not experimentally verified or published values for this compound.

These computational approaches provide a powerful framework for characterizing the thermodynamic landscape of complex molecules like this compound, offering insights that are complementary to experimental studies.

Mechanistic Investigations in the Synthesis and Reactions of 1 Benzyl 2,2 Dimethylpyrrolidin 3 Ol

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, each with its own distinct reaction mechanism. Detailed mechanistic studies, combining experimental and computational approaches, have been pivotal in optimizing reaction conditions and expanding the substrate scope for these transformations.

Cycloaddition Reaction Mechanisms

One of the most powerful and widely used methods for synthesizing the pyrrolidine skeleton is the [3+2] cycloaddition reaction involving azomethine ylides. mdpi.comingentaconnect.com This reaction class provides a direct and highly convergent route to polysubstituted pyrrolidines. ingentaconnect.com

Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with a variety of dipolarophiles (typically alkenes) to form the five-membered ring. nih.gov The mechanism of this transformation has been extensively studied. For instance, an iridium-catalyzed reductive approach allows for the generation of both stabilized and unstabilized azomethine ylides from stable and abundant amide precursors. acs.org These ylides then undergo subsequent regio- and diastereoselective intermolecular or intramolecular dipolar cycloaddition reactions with electron-deficient alkenes to afford structurally complex pyrrolidine architectures. acs.org

The regioselectivity of the cycloaddition is often dictated by the nature of the substituents on both the azomethine ylide and the dipolarophile. Density functional theory (DFT) calculations have revealed that the selectivity is controlled by a delicate balance between the asynchronicity of the bond formation and the interaction energies of the competing transition structures. acs.org

| Reaction Type | Key Intermediates | Methodology | Key Findings |

| [3+2] Cycloaddition | Azomethine Ylides | Iridium-catalyzed reduction of amides | Provides access to a wide range of substituted pyrrolidines under mild conditions. acs.org |

| [3+2] Cycloaddition | Azomethine Ylides | Organocatalysis (Proline, Thiourea, etc.) | Offers an alternative to metal catalysis for preparing chiral pyrrolidines. ingentaconnect.com |

| Formal [3+2] Cycloaddition | Radical Intermediates | Titanium-catalyzed reaction of N-acylaziridines | Proceeds via a redox-relay mechanism for selective C-N bond formation. organic-chemistry.org |

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal catalysis plays a crucial role in modern pyrrolidine synthesis, enabling transformations that are otherwise difficult to achieve. Mechanistic studies of these catalytic systems are essential for understanding catalyst behavior and improving efficiency. Copper-catalyzed intramolecular C-H amination of N-fluoro amides represents a significant method for synthesizing pyrrolidines. nih.govacs.org

Detailed mechanistic investigations, including the isolation of catalytic intermediates and computational studies, have been performed on this system. The proposed catalytic cycle often involves changes in the oxidation state of the metal, typically between Cu(I) and Cu(II). nih.govacs.org The cycle can be initiated by the reaction of a Cu(I) complex with the N-fluoro amide substrate. Mass spectrometry studies have indicated the generation of a Cu(II)-F species as a probable intermediate. nih.govacs.org The subsequent steps involve C-H bond cleavage and C-N bond formation to yield the pyrrolidine product and regenerate the active catalyst. nih.gov

Similarly, iridium-catalyzed reductive annulation provides a pathway to chiral N-heterocycles from racemic diols and primary amines through a "borrowing hydrogen" mechanism. organic-chemistry.org This process involves the temporary oxidation of the substrate, followed by condensation and subsequent reduction by the iridium catalyst.

| Catalyst System | Proposed Mechanism | Key Oxidation States | Investigative Tools |

| [TpxCuL] Complexes | Intramolecular C-H Amination | Cu(I) / Cu(II) | Isolation of intermediates, Mass Spectrometry, DFT calculations. nih.govacs.org |

| Vaska's Complex [IrCl(CO)(PPh3)2] | Reductive Azomethine Ylide Generation | Not specified | DFT calculations for transition state analysis. acs.org |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Not specified | General mechanistic proposal. organic-chemistry.org |

Stereocontrol Mechanisms in Asymmetric Synthesis

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of numerous asymmetric synthetic methods. Understanding the mechanisms that govern stereocontrol is paramount for designing effective catalysts and reaction conditions. rsc.org

In the asymmetric intramolecular Michael reaction, for instance, chiral amines can be used to induce enantioselectivity in the formation of pyrrolidine building blocks. Another powerful approach is the use of chiral phosphoric acids (CPAs) as catalysts in aza-Michael cyclizations. whiterose.ac.uk Computational studies on these CPA-catalyzed reactions have provided deep insight into the origin of stereoselectivity. The catalyst is proposed to act as a proton shuttle, facilitating both the cyclization and a subsequent tautomerization. whiterose.ac.uk The stereochemical outcome is determined in the rate-limiting cyclization step. Analysis of the competing transition states reveals that unfavorable steric interactions in the higher-energy transition state are responsible for the observed enantioselectivity. whiterose.ac.uk

The combination of metal catalysis and organocatalysis has also emerged as a powerful strategy, achieving excellent diastereo- and enantioselectivities in the synthesis of highly substituted chiral pyrrolidines. acs.org

Intermediate Identification and Characterization

The direct observation and characterization of reactive intermediates are critical for validating proposed reaction mechanisms. However, these species are often transient and present in low concentrations, making their identification challenging.

In the study of copper-catalyzed C-H amination for pyrrolidine synthesis, researchers successfully isolated and structurally characterized a fluorinated copper(II) complex, [(TpiPr2OH)CuF], which was deemed pertinent to the mechanistic pathway. nih.gov This provided strong evidence for the involvement of such species in the catalytic cycle. Furthermore, mass spectrometry studies of the reaction mixture showed the presence of a species with the composition [TpiPr2CuF(NCMe)], suggesting it is a probable intermediate en route to the isolated complex. nih.govacs.org

In other systems, such as the synthesis of pyrrolidinones, a 1,3-dipolar intermediate has been proposed to form from the reaction of diethyl acetylenedicarboxylate with water, which then adds to an imine before subsequent intramolecular cyclization. rsc.org While not always directly isolated, the existence of such intermediates is often inferred from trapping experiments, kinetic data, and computational modeling.

Transition State Analysis and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing transition states and understanding the energy profiles of reactions leading to pyrrolidines. acs.org These analyses help to explain observed selectivities and predict the feasibility of proposed mechanistic pathways.

For the iridium-catalyzed [3+2] cycloaddition, DFT calculations were used to probe the transition structures, revealing that the observed regio- and diastereoselectivities arise from a subtle interplay of asynchronicity and interaction energies. acs.org In the CPA-catalyzed aza-Michael reaction, computational studies mapped out the free energy profiles for four possible stereochemical pathways. whiterose.ac.uk The calculations showed that the cyclization is the rate-limiting and stereochemistry-determining step. The energy difference between the lowest-energy transition state (leading to the major product) and the next lowest-energy competing pathway was calculated, providing a theoretical enantiomeric ratio that closely matched the experimentally observed value. whiterose.ac.uk This difference in energy barriers was attributed to steric clashes in the disfavored transition state. whiterose.ac.uk

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a reaction and to probe rate-limiting steps through the kinetic isotope effect (KIE).

In mechanistic studies of the copper-catalyzed synthesis of pyrrolidines via C-H amination, deuterium-labeled substrates were employed. nih.gov By comparing the reaction rates of a substrate with a fully deuterated benzylic position to its non-deuterated counterpart, a kinetic isotope effect (KIE) value of 1.7 was determined. This value is consistent with the C-H bond cleavage being the turnover-limiting step of the reaction. nih.gov

While not always used for probing the synthesis mechanism itself, isotopic labeling is widely used in the development of pyrrolidine-containing drugs. The synthesis of isotopically labeled (e.g., ¹¹C, ²H, ³H, ¹⁴C) compounds is crucial for pharmacokinetic and metabolic studies. nih.govresearchgate.netresearchgate.net For example, the introduction of deuterium atoms into the pyrrolidine ring can be achieved by using reducing agents like sodium borodeuteride. organic-chemistry.org These studies underscore the importance and feasibility of isotopic labeling for investigating molecules within this class.

Synthetic Applications and Role As a Chiral Building Block

1-Benzyl-2,2-dimethylpyrrolidin-3-ol as a Chiral Scaffold in Target-Oriented Synthesis

The substituted chiral pyrrolidine (B122466) framework is a common and vital structural motif found in a wide array of biologically active natural products and synthetic compounds. nih.gov This scaffold is not only a key component of many ligands and organocatalysts but also serves as a fundamental building block in organic synthesis. nih.gov The inherent chirality and conformational rigidity of the pyrrolidine ring make it an excellent starting point for the construction of complex molecular architectures with well-defined stereochemistry.

This compound, in particular, offers several strategic advantages as a chiral scaffold. The benzyl (B1604629) group provides a stable protecting group for the nitrogen atom, which can be removed under various conditions if needed. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can be exploited to direct the stereochemical outcome of subsequent reactions on the pyrrolidine ring. The hydroxyl group at the C3 position serves as a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents through various chemical transformations. The defined stereochemistry at the C3 position makes it an invaluable chiral pool starting material for the synthesis of enantiomerically pure target molecules.

The utility of related benzyl-pyrrolidine-3-ol derivatives has been demonstrated in diversity-oriented synthesis. For instance, using a Ugi four-component reaction, a library of 1-benzyl-pyrrolidine-3-ol analogues was synthesized, showcasing the scaffold's capacity to generate a wide range of structurally diverse molecules. researchgate.net In these syntheses, the core pyrrolidine structure acts as the central scaffold upon which various substituents are systematically introduced. researchgate.net

Enantiopure Synthesis of Derivatives of this compound

The synthesis of derivatives from the parent compound this compound in an enantiopure fashion is critical for its application in asymmetric synthesis and pharmaceutical development. This is typically achieved through transformations that preserve the stereochemical integrity of the chiral center or create new ones with high selectivity.

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk The hydroxyl group of this compound is a prime site for such modifications. Standard organic transformations can be applied to convert the alcohol into a variety of other functional groups, thereby creating a range of useful intermediates. ub.eduvanderbilt.edu These conversions must be chosen carefully to avoid racemization or other unwanted side reactions.

Common FGIs for the hydroxyl group include:

Conversion to Halides: The alcohol can be converted to the corresponding chloride, bromide, or iodide. These halides are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. vanderbilt.edu

Conversion to Sulfonate Esters: Transformation into mesylates, tosylates, or triflates activates the hydroxyl group, turning it into an excellent leaving group for substitution or elimination reactions. This process typically proceeds with retention of configuration at the carbon center. ub.edu

Oxidation: Oxidation of the secondary alcohol at the C3 position would yield the corresponding ketone, 1-benzyl-2,2-dimethylpyrrolidin-3-one. This ketone can then serve as a substrate for various reactions, such as nucleophilic additions, to introduce new substituents at this position.

Conversion to Azides: The alcohol can be converted to an azide (B81097), for example, via a Mitsunobu reaction. Azides are versatile functional groups that can be reduced to amines or used in cycloaddition reactions. vanderbilt.edu

| Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Potential Application |

| Secondary Alcohol (-OH) | SOCl₂, PBr₃ | Alkyl Halide (-Cl, -Br) | Nucleophilic substitution reactions |

| Secondary Alcohol (-OH) | TsCl, MsCl, pyridine | Sulfonate Ester (-OTs, -OMs) | Excellent leaving group for SN2 reactions |

| Secondary Alcohol (-OH) | CrO₃, Pyridine (Collins) | Ketone (C=O) | Nucleophilic addition, enolate chemistry |

| Secondary Alcohol (-OH) | Ph₃P, DEAD, NaN₃ | Azide (-N₃) | Reduction to amine, "click" chemistry |

Regioselectivity (controlling the position of a reaction) and stereoselectivity (controlling the 3D arrangement of the product) are paramount when derivatizing a chiral scaffold. In the case of this compound, the existing stereocenter and the steric bulk of the gem-dimethyl group heavily influence the approach of reagents, leading to highly predictable outcomes.

For example, in reactions involving the pyrrolidine ring itself, such as electrophilic additions or metallation-substitution sequences, the benzyl group on the nitrogen and the gem-dimethyl group at C2 will direct incoming reagents to specific positions. Stereoselective reduction of a derived ketone (1-benzyl-2,2-dimethylpyrrolidin-3-one) can be used to generate the opposite stereoisomer of the starting alcohol, providing access to the full spectrum of diastereomeric products for further synthesis.

Development of Pyrrolidin-3-ol Based Ligands and Organocatalysts

The pyrrolidine ring is considered a "privileged motif" in organocatalysis, capable of promoting a wide variety of chemical transformations with high efficiency and enantioselectivity. beilstein-journals.orgnih.gov The development of organocatalysts based on the pyrrolidine scaffold has been a major focus in modern synthetic chemistry, aiming to replace metal-based catalysts with more environmentally friendly alternatives. nih.govbohrium.com

Derivatives of this compound are well-suited for this purpose. The nitrogen atom can act as a Lewis base, while the hydroxyl group, or derivatives thereof, can participate in hydrogen bonding to activate and orient substrates within the catalytic cycle. The chiral environment created by the substituted pyrrolidine ring is then able to control the stereochemical outcome of the reaction.

New pyrrolidine-based organocatalysts have been synthesized and found to be effective in key reactions such as the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.orgnih.gov By modifying the substituents on the pyrrolidine ring, the steric and electronic properties of the catalyst can be fine-tuned to optimize its reactivity and selectivity for a specific transformation. nih.gov

Integration into Complex Heterocyclic Systems

The this compound scaffold can be used as a building block for the synthesis of more complex heterocyclic systems. This is achieved by forming new rings fused to or appended from the pyrrolidine core.

One such strategy involves the functionalization of the pyrrolidine ring at multiple positions, followed by cyclization reactions to construct new heterocyclic moieties. For example, derivatives of N-benzyl pyrrolidine have been synthesized where the C2 position is linked to a 1,3,4-oxadiazole (B1194373) ring. researchgate.net This approach, starting from L-proline (a related pyrrolidine), demonstrates how the core ring can be elaborated into more complex structures containing additional heteroatoms and functionalities. researchgate.net These complex systems are often designed to mimic natural products or to serve as scaffolds for the discovery of new therapeutic agents.

Applications in Precursors for Advanced Pharmaceutical Intermediates

The pyrrolidine ring is a core component of numerous pharmaceutical compounds. Consequently, chiral building blocks like this compound and its derivatives are valuable precursors for the synthesis of advanced pharmaceutical intermediates.

The versatility of this scaffold allows for its incorporation into a wide range of molecular targets. For instance, N-benzyl-pyrrolidine derivatives have been investigated for their potential as anticonvulsant agents. semanticscholar.org Furthermore, related benzyl-pyrrolidine-3-ol structures have been used to synthesize compounds that act as apoptotic agents, which are of interest in cancer research. researchgate.net The synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, a novel compound with potential anticancer activities, showcases how benzyl-containing building blocks can be utilized in the creation of complex drug candidates. nih.gov The ability to readily synthesize a variety of derivatives from a single chiral precursor is a significant advantage in medicinal chemistry, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enantiopure 1-Benzyl-2,2-dimethylpyrrolidin-3-ol

The development of efficient and stereoselective synthetic routes to enantiopure this compound is a paramount objective for its future application in fields such as asymmetric catalysis and medicinal chemistry. Current synthetic approaches often result in racemic mixtures, necessitating challenging and often inefficient resolution steps. nih.gov Future research should focus on the development of de novo asymmetric syntheses that establish the desired stereochemistry from the outset.

Promising strategies could include:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes or organocatalysts, could enable the enantioselective construction of the pyrrolidine (B122466) core. nih.gov For instance, asymmetric hydrogen-bonding catalysis or iridium-catalyzed asymmetric allylic substitution reactions could be investigated for their potential to yield highly enantioenriched products.

Substrate-Controlled Diastereoselective Reactions: The incorporation of a chiral auxiliary into the starting materials could direct the stereochemical outcome of the cyclization reaction to form the pyrrolidine ring. Subsequent removal of the auxiliary would afford the desired enantiopure product.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases, could be explored for the kinetic resolution of racemic this compound or its precursors. This approach offers the potential for high enantioselectivity under mild reaction conditions.

A comparative overview of potential enantioselective methods is presented in Table 1.

| Method | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High catalytic efficiency, potential for high enantioselectivity. nih.gov | Catalyst development and optimization, substrate scope limitations. |

| Substrate-Controlled Diastereoselective Reactions | Predictable stereochemical outcome, well-established methodologies. | Requires stoichiometric amounts of chiral auxiliary, additional synthetic steps for auxiliary attachment and removal. |

| Enzymatic Resolutions | High enantioselectivity, mild reaction conditions, environmentally benign. | Limited to 50% theoretical yield for the desired enantiomer, enzyme screening and optimization can be time-consuming. |

Advanced Spectroscopic Characterization of Short-Lived Intermediates

A detailed understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing novel synthetic strategies. Many organic reactions proceed through short-lived, high-energy intermediates that are difficult to detect using conventional spectroscopic techniques. Future research should leverage advanced spectroscopic methods to identify and characterize these transient species.

Techniques such as:

In-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods allow for the real-time monitoring of reaction progress and the detection of intermediate species without the need for isolation.

Stopped-Flow Spectroscopy: This technique enables the study of rapid reaction kinetics and the characterization of intermediates with lifetimes in the millisecond to second range.

Matrix Isolation Spectroscopy: By trapping reactive intermediates in an inert gas matrix at cryogenic temperatures, their spectroscopic properties can be studied in detail.

The application of these techniques could provide invaluable insights into the mechanistic pathways of pyrrolidine ring formation and functionalization, paving the way for more rational and efficient synthetic design. mdpi.com

High-Throughput Computational Screening for Reactivity and Conformation

Computational chemistry offers a powerful toolkit for predicting the reactivity, conformational preferences, and potential applications of molecules like this compound. High-throughput computational screening can be employed to rapidly evaluate large virtual libraries of related structures, guiding experimental efforts towards the most promising candidates. researchgate.net

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and its derivatives, which is crucial for understanding its biological activity and role in asymmetric catalysis.

Reactivity Prediction: Using quantum chemical calculations to predict the most likely sites for chemical modification and to understand the electronic factors governing its reactivity. nih.govresearchgate.net

Virtual Screening: Docking studies can be performed to predict the binding affinity of this compound and its analogues to various biological targets, such as enzymes and receptors, thereby identifying potential therapeutic applications. monash.edumdpi.comnih.gov

The integration of computational modeling with experimental work will be instrumental in accelerating the discovery of new applications for this versatile scaffold. researchgate.netmonash.edu

Expanding the Scope of Derivatization and Scaffold Functionalization

The chemical versatility of this compound stems from the presence of both a secondary amine (after potential debenzylation) and a hydroxyl group, which can be readily modified to introduce a wide range of functional groups. Future research should aim to systematically explore the derivatization of this scaffold to create a diverse library of compounds with tailored properties.

Key areas for exploration include:

Modification of the Hydroxyl Group: Esterification, etherification, and conversion to other functional groups (e.g., halides, azides) can be explored to modulate the molecule's polarity, reactivity, and biological activity.

Functionalization of the Pyrrolidine Ring: While the gem-dimethyl group at the C2 position sterically hinders direct functionalization at this position, modifications at other positions of the pyrrolidine ring could be investigated.

N-Debenzylation and N-Functionalization: Removal of the N-benzyl group would unmask a secondary amine, providing a handle for the introduction of a wide array of substituents, including alkyl, acyl, and sulfonyl groups.

A systematic exploration of these derivatization strategies will be crucial for fine-tuning the properties of this compound for specific applications.

Applications in Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies. The pyrrolidine scaffold can impart rigidity and chirality, while the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions.

Potential applications in these areas include:

Chiral Ligands for Asymmetric Catalysis: The enantiopure forms of this compound could serve as chiral ligands for transition metal catalysts, enabling the development of new asymmetric transformations.

Building Blocks for Supramolecular Polymers: The ability of the hydroxyl group to form hydrogen bonds could be exploited to create self-assembling supramolecular polymers with defined architectures and properties.

Components of Functional Materials: Incorporation of the this compound motif into larger molecular frameworks could lead to the development of new materials with interesting optical, electronic, or chiroptical properties. The study of supramolecular chemistry, particularly in the context of anion and carbohydrate recognition, could be a fruitful area of investigation. rsc.org

The exploration of these and other applications in materials science and supramolecular chemistry represents a largely untapped area of research with the potential for significant innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.